molecular formula C10H9BrN2O3S B14363845 N-[(2-Bromobenzoyl)carbamothioyl]glycine CAS No. 93752-04-6

N-[(2-Bromobenzoyl)carbamothioyl]glycine

Cat. No.: B14363845
CAS No.: 93752-04-6
M. Wt: 317.16 g/mol
InChI Key: WDVGZEQSNQBAFZ-UHFFFAOYSA-N
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Description

N-[(2-Bromobenzoyl)carbamothioyl]glycine is a thiourea derivative featuring a glycine moiety linked to a 2-bromobenzoyl group via a carbamothioyl bridge. Its molecular formula is C₁₀H₈BrN₃O₂S, with a molecular weight of 330.16 g/mol. The compound’s structure combines the electrophilic 2-bromobenzoyl group with the nucleophilic carbamothioyl-glycine unit, making it a candidate for studying substituent effects on reactivity, solubility, and bioactivity.

Properties

CAS No.

93752-04-6

Molecular Formula

C10H9BrN2O3S

Molecular Weight

317.16 g/mol

IUPAC Name

2-[(2-bromobenzoyl)carbamothioylamino]acetic acid

InChI

InChI=1S/C10H9BrN2O3S/c11-7-4-2-1-3-6(7)9(16)13-10(17)12-5-8(14)15/h1-4H,5H2,(H,14,15)(H2,12,13,16,17)

InChI Key

WDVGZEQSNQBAFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NCC(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Bromobenzoyl)carbamothioyl]glycine typically involves the reaction of 2-bromobenzoyl chloride with thiourea to form the intermediate N-(2-bromobenzoyl)thiourea. This intermediate is then reacted with glycine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Bromobenzoyl)carbamothioyl]glycine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromobenzoyl group to a benzyl group.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-Bromobenzoyl)carbamothioyl]glycine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-Bromobenzoyl)carbamothioyl]glycine involves its interaction with specific molecular targets. The bromobenzoyl group can participate in electrophilic aromatic substitution reactions, while the carbamothioyl moiety can form covalent bonds with nucleophilic sites on proteins or enzymes. This dual reactivity allows the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The 2-bromo substituent on the benzoyl group distinguishes this compound from analogs with chloro, nitro, methyl, or methoxy substituents. Key comparisons include:

Table 1: Comparison of Substituent Effects on Melting Points and Yields
Compound Name Substituent (Position) Yield (%) Melting Point (°C) Molecular Weight (g/mol)
N-[(2-Bromobenzoyl)carbamothioyl]glycine (Target) Br (ortho) N/A N/A 330.16
N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-chlorobenzamide Cl (ortho) 60 216–218 429.89
N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-nitrobenzamide NO₂ (ortho) 50 222–224 440.39
N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-3-methylbenzamide CH₃ (meta) 64 220–221 409.48
N-{(2-chlorophenyl)methylcarbamothioyl}glycine Cl (ortho) N/A N/A 326.84

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, Br, Cl) generally increase melting points due to enhanced intermolecular dipole interactions. For example, the nitro-substituted analog melts at 222–224°C .
  • Steric effects : Ortho-substituted derivatives (e.g., 2-chloro, 2-bromo) may exhibit lower yields compared to para-substituted analogs due to steric hindrance during synthesis .

Spectral and Structural Analysis

NMR and IR Spectroscopy
  • 1H NMR : In analogs like N-((4-((4-oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-chlorobenzamide, NH protons resonate at δ 12.38–11.98 ppm, while aromatic protons (ArH) appear at δ 7.68–7.43 ppm . The bromo substituent in the target compound would likely deshield adjacent protons, causing a downfield shift compared to chloro or methoxy derivatives.
  • IR Spectroscopy : Thiourea derivatives exhibit characteristic C=S stretches near 1250–1350 cm⁻¹. The 2-bromobenzoyl group may introduce additional absorption bands at 600–800 cm⁻¹ (C-Br stretch) .
Elemental Analysis

Compounds such as N-((4-((4-oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-4-nitrobenzamide show <1% deviation between calculated and observed C, H, N content, confirming synthesis purity . The target compound’s bromine content (≈24% of molecular weight) would be a critical marker for analytical validation.

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